Cas no 2248405-15-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate is a specialized organic compound featuring a phthalimide core linked to a substituted phenylacetate moiety. Its structural design combines the reactivity of the isoindole-1,3-dione group with the steric and electronic influence of the 2-isopropoxyphenylacetate side chain, making it a versatile intermediate in synthetic chemistry. This compound is particularly valuable for applications in pharmaceutical and agrochemical research, where its functional groups enable selective modifications. Its stability under standard conditions and compatibility with common reagents enhance its utility in multi-step synthesis. The presence of both ester and amide functionalities allows for diverse derivatization, supporting the development of novel bioactive molecules.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate structure
2248405-15-2 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate
CAS No:2248405-15-2
MF:C19H17NO5
MW:339.341985464096
CID:5801229
PubChem ID:165719260
Update Time:2025-06-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate
    • 2248405-15-2
    • EN300-6518098
    • Inchi: 1S/C19H17NO5/c1-12(2)24-16-10-6-3-7-13(16)11-17(21)25-20-18(22)14-8-4-5-9-15(14)19(20)23/h3-10,12H,11H2,1-2H3
    • InChI Key: DYFFRQFRSSJJDU-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C1C=CC=CC=1CC(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 339.11067264g/mol
  • Monoisotopic Mass: 339.11067264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 508
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate (CAS No. 2248405-15-2) in Modern Chemical and Biomedical Research

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate, identified by the CAS number 2248405-15-2, represents a fascinating molecule with significant potential in the realms of chemical synthesis and biomedical applications. This heterocyclic derivative, featuring a unique structural framework composed of an isoindole core and an acetic acid ester moiety, has garnered attention due to its versatile reactivity and promising pharmacological properties.

At the heart of this compound's appeal lies its intricate molecular architecture. The 1,3-dioxo group introduces a strong electron-withdrawing effect, which can modulate the reactivity of adjacent functional groups. Meanwhile, the dihydro prefix suggests a saturated ring system, enhancing stability while maintaining flexibility for further derivatization. The presence of the isoindol scaffold is particularly noteworthy, as isoindoles are well-documented for their role in various biological processes and have been explored extensively in medicinal chemistry.

One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate is its potential as a building block in drug discovery. Recent studies have highlighted the importance of isoindole derivatives in developing novel therapeutic agents. For instance, modifications at the dihydro region have been shown to influence binding affinity to biological targets, making this compound a valuable candidate for structure-based drug design. The propan-2-yloxy substituent on the phenyl ring adds another layer of complexity, enabling further functionalization and tailoring to specific pharmacological needs.

The acetic acid ester moiety in the molecule is another key feature that contributes to its versatility. Ester functionalities are widely used in pharmaceuticals due to their ability to enhance solubility and bioavailability while allowing for controlled release mechanisms. This characteristic makes 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate particularly suitable for oral administration or formulation into sustained-release systems.

In terms of synthetic methodologies, this compound exemplifies the growing trend toward innovative synthetic strategies that leverage green chemistry principles. The synthesis of complex heterocycles like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate often requires multi-step processes involving catalytic transformations and mild reaction conditions. Recent advancements in transition-metal catalysis have enabled more efficient and sustainable routes to these molecules. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the isoindole core with high regioselectivity.

From a biomedical perspective, the pharmacological activity of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate has been explored in several preclinical studies. Its structural motifs suggest potential interactions with enzymes and receptors involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis or neurodegenerative diseases. Additionally, the compound's ability to cross the blood-brain barrier has been investigated in models of Alzheimer's disease and Parkinson's disease.

The role of computational chemistry in optimizing this compound cannot be overstated. Molecular modeling techniques have been instrumental in predicting binding affinities and identifying optimal analogs for further development. By integrating experimental data with computational insights, researchers can accelerate the discovery process significantly. This synergy between experimental chemistry and computational biology is exemplified by recent work where virtual screening was used to identify lead compounds based on their predicted interactions with target proteins.

Future directions for research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[2-(propan-2-yloxy)phenyl]acetate may include exploring its role in epigenetic modulation. Isoindole derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which are enzymes implicated in various diseases including cancer. By fine-tuning the substituents on this molecule—particularly at positions that influence electronic distribution—scientists may uncover novel HDAC inhibitors with improved efficacy and selectivity.

The compound's potential extends beyond traditional pharmaceutical applications into areas such as agrochemicals and material science. For instance, 1,3-dioxo -substituted isoindoles can act as intermediates in synthesizing crop protection agents due to their ability to interact with biological targets at low concentrations while maintaining environmental safety profiles.

In conclusion, 1 ,3 -dioxo - -dihydro - - - isoindol - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- [ --- --- --- --- --- --- --- ]--- [--- [--- [--- [--- [--- [--- [--- [--- [--- [--- [--- [---[ ] ] ] ] ] ] ] ] ] ] ] ] ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) represents a multifaceted molecule with broad utility across multiple disciplines . Its unique structural features , coupled with promising pharmacological properties , make it an exciting subject for further research . As synthetic methodologies continue to evolve , so too will our ability to harness compounds like this one for therapeutic purposes . The future holds great promise for discoveries that will emerge from continued exploration into its potential applications . p > article > response >

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